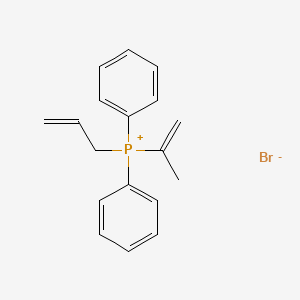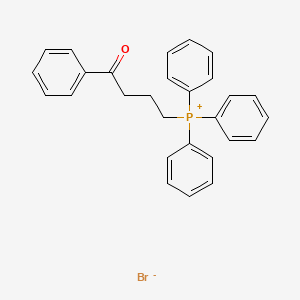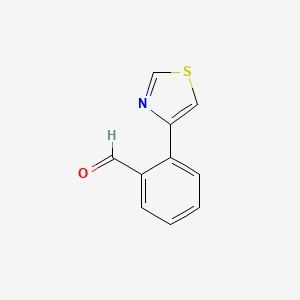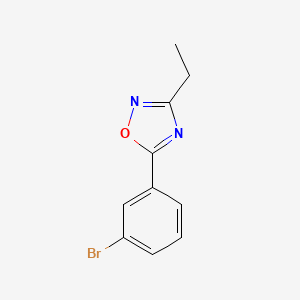
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide is a phosphonium salt with the molecular formula C21H20BrP. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications. It is a white crystalline powder that decomposes in water and has a melting point of approximately 222-225°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with allyl bromide in a solvent such as dry toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the phosphonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, sodium hydroxide, and methanol. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include diphenyl(prop-1-en-1-yl)phosphine oxide and cyclohex-1-en-1-yl(diphenyl)phosphine oxide. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide involves its ability to act as a strong base and nucleophile. The phosphonium group stabilizes the carbanion, making it highly reactive in various chemical reactions. This reactivity is utilized in the formation of carbon-carbon bonds and other synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyltriphenylphosphonium bromide: Similar in structure but with three phenyl groups instead of two.
Diphenyl(prop-1-en-1-yl)phosphine oxide: A product formed from the oxidation of Allyldiphenyl(prop-1-en-2-yl)phosphonium bromide.
Cyclohex-1-en-1-yl(diphenyl)phosphine oxide: Another oxidation product with a cyclohexyl group.
Uniqueness
This compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to undergo various chemical transformations and form stable products sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H20BrP |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
diphenyl-prop-1-en-2-yl-prop-2-enylphosphanium;bromide |
InChI |
InChI=1S/C18H20P.BrH/c1-4-15-19(16(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h4-14H,1-2,15H2,3H3;1H/q+1;/p-1 |
Clé InChI |
CKTJFXHLANOAKQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)






